molecular formula C8H15N3O B13259374 (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine

(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine

Cat. No.: B13259374
M. Wt: 169.22 g/mol
InChI Key: UPURQQZZGDTHDL-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine is a chemical compound with the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol . This compound is characterized by the presence of an imidazole ring and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of imidazole derivatives with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 1H-imidazole-2-methanol with 1-methoxypropan-2-ylamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-2-ylmethyl)amine
  • (1H-Imidazol-2-ylmethyl)(1-ethoxypropan-2-yl)amine
  • (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine

Uniqueness

(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine is unique due to its specific combination of an imidazole ring and a methoxypropan-2-yl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C8H15N3O/c1-7(6-12-2)11-5-8-9-3-4-10-8/h3-4,7,11H,5-6H2,1-2H3,(H,9,10)

InChI Key

UPURQQZZGDTHDL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=NC=CN1

Origin of Product

United States

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